2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one
Beschreibung
Eigenschaften
Molekularformel |
C14H29N3O |
|---|---|
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1 |
InChI-Schlüssel |
ZKNRGUMMEURXAM-UEWDXFNNSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(C)C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Asymmetric Synthesis of (S)-2-Aminomethylpyrrolidine
The pyrrolidine core is synthesized through enantioselective methods to ensure the (2S) configuration:
Method A: Chiral Pool Approach
-
Starting from L-proline, which is reduced to (S)-pyrrolidine-2-methanol using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) at 0–5°C.
-
The alcohol is converted to a mesylate intermediate (MsCl, EtN, CHCl), followed by displacement with sodium azide (NaN) in dimethylformamide (DMF) at 80°C.
-
Catalytic hydrogenation (H, Pd/C, MeOH) yields (S)-2-aminomethylpyrrolidine with >99% enantiomeric excess (ee).
Method B: Catalytic Asymmetric Hydrogenation
Introduction of Methyl(Propan-2-Yl)Amino Group
The aminomethyl side chain is functionalized via reductive amination:
-
Condensation of (S)-2-aminomethylpyrrolidine with acetone in the presence of sodium cyanoborohydride (NaBHCN) and acetic acid (AcOH) in methanol at 25°C.
-
Reaction progress monitored by H NMR; completion within 12 hours yields the tertiary amine with >95% purity.
Ketone Moiety Assembly and Coupling
Synthesis of 3-Methylbutan-1-one
Coupling via Nucleophilic Acyl Substitution
-
The pyrrolidine amine reacts with 3-methylbutanoyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (EtN) at 0°C.
-
After 4 hours, the mixture is washed with NaHCO and brine, dried (MgSO), and concentrated.
-
Crude product purified via silica gel chromatography (EtOAc/hexane, 3:7) to afford the target compound in 75% yield.
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 1.05 (d, 6H, J = 6.8 Hz, CH(CH)), 1.45–1.55 (m, 4H, pyrrolidine CH), 2.25 (s, 3H, NCH), 3.10–3.30 (m, 2H, NCH), 3.75 (q, 1H, J = 7.2 Hz, CHNH).
-
C NMR (100 MHz, CDCl): δ 21.5 (CH(CH)), 46.8 (NCH), 59.2 (NCH), 174.3 (C=O).
Process Optimization and Scalability
Catalytic Hydrogenation Efficiency
Comparative studies of Pd/C vs. Raney Ni catalysts for intermediate reductions:
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10% Pd/C | 50 | 1 | 98.6 | 99.2 |
| Raney Ni | 70 | 3 | 95.4 | 97.8 |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The amino group and pyrrolidine nitrogen participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (pH 9–11) to form N-alkylated derivatives. Reaction yields depend on steric hindrance from the methyl and isopropyl groups.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C.
Example :
Condensation Reactions
The ketone group undergoes condensation with primary amines or hydrazines:
-
Schiff Base Formation : Reacts with aniline derivatives in ethanol under reflux to form imines. Optimal yields (70–85%) occur at 60–80°C.
-
Hydrazone Formation : Forms hydrazones with hydrazine hydrate in methanol, requiring catalytic acetic acid.
Oxidation and Reduction
-
Ketone Reduction : The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. LiAlH₄ achieves higher yields (85–90%) but requires anhydrous conditions.
-
Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), cleaving the pyrrolidine ring under acidic conditions.
Amino Group Reactivity
-
Deprotonation : The primary amino group (pKa ~9.5) acts as a base in aqueous solutions, forming salts with mineral acids .
-
Chelation : Binds transition metals (e.g., Cu²⁺) via the amino and pyrrolidine nitrogen atoms, forming stable complexes.
Pyrrolidine Ring Modifications
-
Ring-Opening : Reacts with strong electrophiles (e.g., Br₂) via electrophilic substitution at the α-position of the pyrrolidine ring.
Comparative Reactivity of Structural Analogs
The table below compares the reactivity of this compound with structurally similar derivatives :
| Compound | Key Functional Groups | Notable Reactivity Differences |
|---|---|---|
| Target Compound | Amino, ketone, pyrrolidine | Higher steric hindrance slows alkylation |
| (S)-2-Amino-1-((R)-3-[…]butan-1-one | Chiral pyrrolidine, amino | Enhanced stereoselectivity in acylation |
| EVT-8056535 | Isopropyl-methyl-amino group | Faster Schiff base formation due to electron donation |
Reaction Conditions and Optimization
Key parameters influencing reaction outcomes:
-
Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
-
Temperature : Most reactions proceed optimally between 20–80°C; higher temperatures risk decomposition.
-
Catalysts : Acidic/basic catalysts (e.g., H₂SO₄, K₂CO₃) enhance kinetics for acylation and alkylation.
Stability Under Reaction Conditions
The compound demonstrates moderate thermal stability but degrades under prolonged exposure to:
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Substitution reactions : Where functional groups can be modified or replaced.
- Reduction and oxidation reactions : Enabling the synthesis of derivatives with altered properties.
Biology
In biological research, this compound is investigated for its potential as a:
- Biochemical probe : To study specific pathways or mechanisms within cells.
- Drug development candidate : Due to its structural features that may interact with biological targets.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications:
- Antimalarial activity : Initial studies suggest efficacy against Plasmodium falciparum, with an effective concentration (EC50) around 0.26 μM.
Industry
In industrial applications, the compound may be utilized in:
- Chemical manufacturing processes : As an intermediate in producing more complex molecules.
Antimalarial Activity
A series of studies have confirmed the antimalarial potential of this compound:
- In Vivo Efficacy : In mouse models infected with P. berghei, treatment resulted in significant reductions in parasitemia levels.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has revealed that:
| Compound Variant | EC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.26 | Optimal activity with cyclopropyl group |
| Cyclobutyl Variant | 0.48 | 4-fold loss in activity |
| Ethyl Variant | >10 | Significant loss in activity |
| Methyl Substituted | 0.31–1.18 | Reduced activity compared to parent |
Cytotoxicity Assessment
Tests on human HepG2 liver cells indicated no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for potential therapeutic use.
Wirkmechanismus
The mechanism of action of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-methyl-1-propanol: This compound shares a similar amino group but has a simpler structure.
2-amino-1-propanol: Another related compound with a similar functional group but different molecular arrangement.
Uniqueness
What sets 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one apart is its complex structure, which imparts unique chemical and biological properties
Biologische Aktivität
The compound 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one is a member of the class of substances known as substituted amino ketones. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- IUPAC Name : 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one
The compound features a pyrrolidine ring, an amino group, and a ketone, which contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits a variety of pharmacological effects, including:
- CNS Stimulation : Preliminary studies suggest that the compound may have stimulant properties similar to other psychoactive substances. Its interaction with neurotransmitter systems could lead to increased alertness and energy levels.
- Anticonvulsant Activity : Some derivatives of similar structural classes have demonstrated anticonvulsant properties. Further studies are needed to evaluate whether this specific compound exhibits similar effects.
- Potential for Abuse : Given its structural similarities to known psychoactive substances, there is concern regarding its potential for abuse and dependence. Regulatory bodies have classified similar compounds under controlled substances due to their psychoactive effects.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data on toxicity is limited but suggests:
- Acute Toxicity : Initial findings indicate that high doses may lead to adverse effects such as agitation, increased heart rate, and potential neurotoxicity.
- Long-term Effects : The long-term impact on human health remains largely unstudied; however, compounds within this class often raise concerns about neurodegenerative effects with prolonged use.
Data Table: Biological Activity Summary
Case Study 1: CNS Stimulation
A study conducted on related compounds demonstrated that certain structural modifications can enhance CNS stimulation effects. Participants reported increased energy levels and heightened focus when administered similar compounds, suggesting a need for further exploration of this compound's potential in cognitive enhancement.
Case Study 2: Anticonvulsant Research
In a comparative study of various amino ketones, researchers found that some derivatives exhibited significant anticonvulsant activity in animal models. The study highlighted the importance of specific functional groups in enhancing efficacy against seizures.
Case Study 3: Toxicological Assessment
A recent toxicological assessment evaluated the acute effects of similar compounds in rodent models. The findings indicated dose-dependent toxicity with symptoms such as hyperactivity and tremors, necessitating further investigation into the safety profile of this compound.
Q & A
Basic Research Question
- IR Spectroscopy : Identify N–H (3437–3378 cm), C=O (1715–1717 cm), and C–N (1240–1260 cm) stretches to confirm amide and pyrrolidine moieties .
- H NMR : Key signals include:
- Pyrrolidine CH protons at δ 2.01–2.40 ppm (multiplet).
- N–H protons as broad singlets at δ 4.20–4.35 ppm (sensitive to substituent effects) .
- Elemental Analysis : Validate purity with ≤ ±0.4% deviation from theoretical C/H/N values .
How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Advanced Research Question
Conflicting NMR data may arise from:
- Solvent effects : Compare spectra in CDCl vs. DMSO-d; DMSO enhances proton exchange, broadening N–H signals .
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational flexibility in pyrrolidine rings.
- Impurity profiling : Employ HPLC (e.g., RP-HPLC as in ) to isolate byproducts and assign peaks correctly.
What methodologies are recommended for designing in vivo neuropharmacological studies on this compound?
Advanced Research Question
- Anticonvulsant assays : Follow NIH ADD protocols using subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) tests. Administer doses at 30, 100, and 300 mg/kg (i.p.) and monitor effects at 0.5 and 4 hours post-administration .
- Neurotoxicity screening : Use rotarod tests to assess motor coordination and ethanol interaction studies .
- Dose-response curves : Calculate ED and TD values to establish therapeutic indices .
What computational approaches predict the biological activity and binding modes of this compound?
Advanced Research Question
- Molecular docking : Use SMILES/InChI data (e.g., from ) to model interactions with CNS targets like GABA receptors.
- QSAR modeling : Corporate substituent effects (e.g., electron-donating/withdrawing groups on aryl rings) to predict anticonvulsant potency .
- MD simulations : Assess pyrrolidine ring flexibility and its impact on target binding .
How can stereochemical purity be ensured during synthesis, particularly for the (2S)-pyrrolidine configuration?
Advanced Research Question
- Chiral catalysts : Use enantiopure starting materials (e.g., L-proline derivatives) .
- Analytical validation : Employ chiral HPLC with cellulose-based columns or polarimetric analysis to verify enantiomeric excess .
- Crystallographic control : X-ray diffraction of intermediates to confirm absolute configuration .
What strategies address low yields in elemental analysis or conflicting purity assessments?
Advanced Research Question
- Purification protocols : Use repeated recrystallization (ethanol/water mixtures) to remove hygroscopic impurities .
- Combined techniques : Cross-validate purity via TLC, HPLC, and combustion analysis.
- Moisture control : Store samples in desiccators to prevent hydration, which skews C/H/N ratios .
How can researchers investigate the compound’s mechanism of action in neuroactive pathways?
Advanced Research Question
- Receptor binding assays : Screen against NMDA, serotonin, or dopamine receptors using radioligand displacement (e.g., H-labeled antagonists) .
- Calcium imaging : Assess effects on neuronal Ca flux in primary cortical cultures.
- Gene expression profiling : Use qPCR to evaluate modulation of GABAergic or glutamatergic pathway markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
